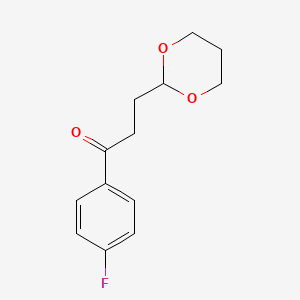

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Descripción general

Descripción

3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone is an organic compound that features a 1,3-dioxane ring and a fluorinated aromatic ketone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction is often carried out in refluxing toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems is crucial in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like NH3 or RNH2 in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxane derivatives: Compounds like 1,3-dioxane-2-carboxylic acid and 1,3-dioxane-2-methanol share similar structural features.

Fluorinated aromatic ketones: Compounds such as 4’-fluoroacetophenone and 4’-fluorobenzophenone are structurally related.

Uniqueness

3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone is unique due to the combination of the 1,3-dioxane ring and the fluorinated aromatic ketone, which imparts distinct chemical and physical properties

Actividad Biológica

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane ring which is known for its ability to interact with biological targets. Its structure can be represented as follows:

- Chemical Formula : C13H13O3F

- Molecular Weight : 236.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dioxane ring and fluorine substituent enhances its binding affinity to specific receptors and enzymes, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Modulation : The compound may influence enzyme activities involved in metabolic pathways.

- Receptor Interaction : It could interact with adrenergic and serotoninergic receptors, similar to other dioxane derivatives, affecting neurotransmitter systems .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

In a study investigating the antimicrobial efficacy of this compound, the compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating promising antimicrobial potential.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. This effect was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645927 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-02-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.